(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-(5-ethylthiophen-2-yl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-2-17-7-8-18(24-17)25(21,22)20-13-5-6-14(20)11-16(10-13)23-15-4-3-9-19-12-15/h3-4,7-9,12-14,16H,2,5-6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTKYIDDDRMJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane family, which is known for its diverse biological activities. This article focuses on its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Azabicyclo[3.2.1]octane core : A bicyclic structure that is prevalent in various alkaloids.
- Sulfonyl group : Enhances solubility and biological activity.
- Pyridin-3-yloxy moiety : Contributes to the compound's interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₂₃N₃O₂S₂
- Molecular Weight : Approximately 365.52 g/mol
Research indicates that compounds within the azabicyclo[3.2.1]octane class exhibit various mechanisms of action, primarily through the inhibition of specific enzymes involved in inflammatory pathways and neurotransmitter regulation.
Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA)
Studies show that certain derivatives of azabicyclo[3.2.1]octane inhibit NAAA, an enzyme that regulates the degradation of endocannabinoids, thus prolonging their action in inflammatory conditions. For instance, a related compound demonstrated an IC50 value of 0.042 μM against human NAAA, indicating potent inhibitory activity .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored in various contexts:
Anti-inflammatory Effects
The compound has shown promise in managing inflammatory responses by preserving levels of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator . This suggests potential applications in treating conditions like chronic pain and neuroinflammation.
Neuroprotective Properties
Given its structural similarity to known neuroprotective agents, research into this compound's ability to protect neuronal cells from oxidative stress is warranted. Preliminary studies suggest that derivatives may enhance neuronal survival in models of neurodegeneration.
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Sulfonyl vs. Methylsulfonyl : The 5-ethylthiophen-2-yl-sulfonyl group in the target compound may improve membrane permeability compared to methylsulfonyl analogues (e.g., ) due to increased lipophilicity.
- Pyridine Positional Isomerism: The pyridin-3-yloxy group (target compound) vs.
- Ester vs. Ether Linkages : Littorine () uses an ester group for hydrolytic activation, whereas the target compound’s ether linkage offers greater metabolic stability.
Stereochemical Influence
- The (1R,5S) configuration is conserved in trifluoromethanesulfonate derivatives (), suggesting synthetic feasibility for this stereoisomer. In contrast, (1R,3r,5S) configurations (e.g., ) may favor alternative binding conformations in chiral environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
